molecular formula C63H101F3N22O17 B12465377 Nociceptin (1-13) amide TFA

Nociceptin (1-13) amide TFA

Cat. No.: B12465377
M. Wt: 1495.6 g/mol
InChI Key: YWWXXVFHZSOGSE-XHMQTYONSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nociceptin (1-13) amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by forming peptide bonds between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .

The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .

Industrial Production Methods

Industrial production of Nociceptin (1-13) amide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is optimized to handle larger quantities, and quality control measures are implemented to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Nociceptin (1-13) amide trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions with receptors and enzymes in biological systems .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Major Products Formed

The major product formed is the desired peptide, Nociceptin (1-13) amide trifluoroacetate. Side products may include truncated peptides, deletion sequences, and other impurities that are removed during purification .

Mechanism of Action

Nociceptin (1-13) amide trifluoroacetate exerts its effects by binding to the nociceptin receptor, a G-protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules. This leads to various physiological effects, including pain modulation, stress response, and immune regulation .

Properties

Molecular Formula

C63H101F3N22O17

Molecular Weight

1495.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C61H100N22O15.C2HF3O2/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62;3-2(4,5)1(6)7/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71);(H,6,7)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1

InChI Key

YWWXXVFHZSOGSE-XHMQTYONSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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